molecular formula C27H24F2N4O3S B2947416 4-((2-((2-((2,5-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 1115433-19-6

4-((2-((2-((2,5-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Cat. No. B2947416
CAS RN: 1115433-19-6
M. Wt: 522.57
InChI Key: FLEMOWVCYAJWQG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amino group, a thio group, a quinazolinone group, and a benzamide group. It also contains a difluorophenyl group, which suggests that it may have interesting chemical properties due to the presence of the highly electronegative fluorine atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the difluorophenyl group could be introduced using a compound like 2,5-difluorophenylacetic acid . The quinazolinone group could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The difluorophenyl group would likely contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could participate in acid-base reactions, while the thio group could undergo oxidation or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would all play a role .

Scientific Research Applications

Anticancer Activity

Many quinazolinone derivatives are approved for antitumor clinical use due to their biological properties that can inhibit cancer cell growth.

Each of these applications represents a significant area of research where quinazolinone derivatives, including your specified compound, could contribute to scientific advancements and therapeutic developments .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Based on the presence of the difluorophenyl group, it’s possible that this compound could be hazardous if ingested or inhaled .

properties

IUPAC Name

4-[[2-[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F2N4O3S/c1-2-13-30-25(35)18-9-7-17(8-10-18)15-33-26(36)20-5-3-4-6-22(20)32-27(33)37-16-24(34)31-23-14-19(28)11-12-21(23)29/h3-12,14H,2,13,15-16H2,1H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEMOWVCYAJWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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